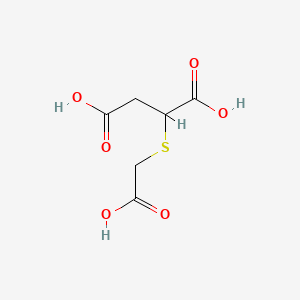







|
REACTION_CXSMILES
|
[OH2:1].[C:2]1(=[O:8])[O:7][C:5](=[O:6])[CH:4]=[CH:3]1.[C:9]([OH:13])(=[O:12])[CH2:10][SH:11]>>[C:9]([CH2:10][S:11][CH:3]([CH2:4][C:5]([OH:1])=[O:6])[C:2]([OH:7])=[O:8])([OH:13])=[O:12]
|


|
Name
|
|
|
Quantity
|
180 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
98 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
|
Name
|
|
|
Quantity
|
92 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CS)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After three (3) hours at 90° C., the water was evaporated off under reduced pressure
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)(O)CSC(C(=O)O)CC(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |